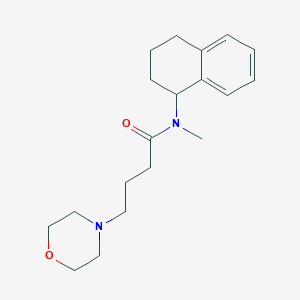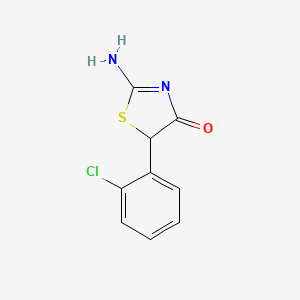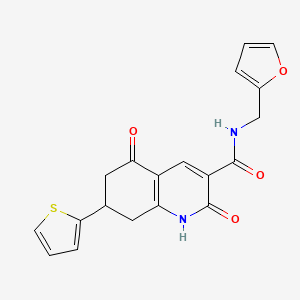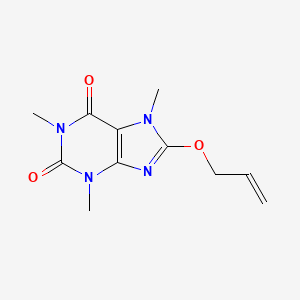
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide, also known as THN-201, is a synthetic compound that has been studied for its potential use in medical applications. This compound is unique in its structure and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide works by binding to specific receptors in the body, including the CB2 receptor. This binding activates various signaling pathways that lead to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory properties, pain relief, and potential anti-cancer effects. Additionally, this compound has been shown to have potential as a treatment for other diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide in lab experiments include its unique structure and potential for medical applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for careful attention to reaction conditions.
Orientations Futures
Future research on N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide could include further investigations into its potential use as a treatment for various diseases, including cancer and Alzheimer's disease. Additionally, research could focus on optimizing the synthesis process for this compound to make it more accessible for medical applications. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential for use in the development of new drugs.
Méthodes De Synthèse
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide has been studied for its potential use in medical applications, including the treatment of various diseases. Research has shown that this compound has anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, this compound has been shown to have potential as a treatment for cancer and other diseases.
Propriétés
IUPAC Name |
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-20(18-9-4-7-16-6-2-3-8-17(16)18)19(22)10-5-11-21-12-14-23-15-13-21/h2-3,6,8,18H,4-5,7,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLONAYOKVQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)

![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)